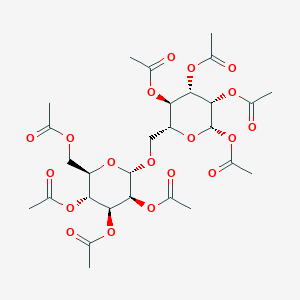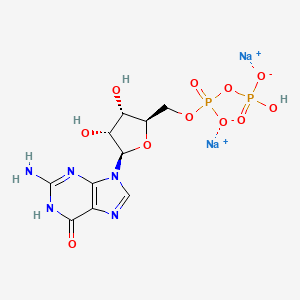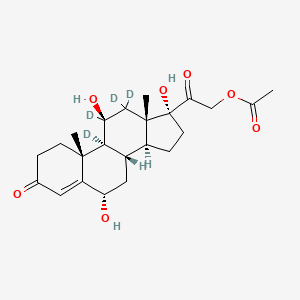
21-O-Acetyl 6|A-Hydroxy Cortisol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21-O-Acetyl-6α-Hydroxycortisol-d4 ist ein deuteriummarkiertes Derivat von 21-O-Acetyl-6α-Hydroxycortisol. Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, da ihre stabile Isotopenmarkierung eine präzise Verfolgung und Analyse in verschiedenen biochemischen und pharmakologischen Studien ermöglicht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 21-O-Acetyl-6α-Hydroxycortisol-d4 beinhaltet die Einarbeitung von Deuteriumatomen in die Stammverbindung, 21-O-Acetyl-6α-Hydroxycortisol. Dieser Prozess umfasst typischerweise die folgenden Schritte:
Hydroxylierung: Einführung einer Hydroxylgruppe an der 6α-Position von Cortisol.
Acetylierung: Acetylierung der Hydroxylgruppe an der 21-Position.
Deuteriummarkierung: Einarbeitung von Deuteriumatomen in die Molekülstruktur zur Herstellung der markierten Verbindung
Industrielle Produktionsmethoden
Die industrielle Produktion von 21-O-Acetyl-6α-Hydroxycortisol-d4 folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess umfasst:
Bulk-Synthese: Großtechnische Synthese der Stammverbindung.
Deuterium-Austausch: Effiziente Einarbeitung von Deuteriumatomen unter Verwendung deuterierter Reagenzien und Lösungsmittel.
Reinigung: Hochreine Isolierung des Endprodukts durch Chromatographie- und Umkristallisationstechniken
Chemische Reaktionsanalyse
Arten von Reaktionen
21-O-Acetyl-6α-Hydroxycortisol-d4 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umwandlung von Hydroxylgruppen in Ketone oder Aldehyde.
Reduktion: Reduktion von Ketonen oder Aldehyden zurück zu Hydroxylgruppen.
Substitution: Austausch von funktionellen Gruppen durch andere Substituenten
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Nucleophile und Elektrophile werden unter kontrollierten Bedingungen eingesetzt
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation der Hydroxylgruppe an der 6α-Position zu 6-Ketoderivaten führen, während die Reduktion die Hydroxylgruppe wiederherstellen kann .
Wissenschaftliche Forschungsanwendungen
21-O-Acetyl-6α-Hydroxycortisol-d4 wird in der wissenschaftlichen Forschung häufig verwendet, einschließlich:
Chemie: Als Tracer in Stoffwechselstudien eingesetzt, um die Wege und Mechanismen des Steroidstoffwechsels zu verstehen.
Biologie: In Studien zur Hormonregulation und Rezeptorinteraktionen eingesetzt.
Medizin: In pharmakokinetischen und pharmakodynamischen Studien zur Verfolgung des Arzneimittelstoffwechsels und der Verteilung eingesetzt.
Industrie: Angewendet bei der Entwicklung neuer Pharmazeutika und diagnostischer Werkzeuge
Wirkmechanismus
Der Wirkmechanismus von 21-O-Acetyl-6α-Hydroxycortisol-d4 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Steroidrezeptoren. Die Deuteriummarkierung ermöglicht eine präzise Verfolgung der Verbindung in biologischen Systemen und liefert Einblicke in ihre Stoffwechselwege und Interaktionen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 21-O-Acetyl 6α-Hydroxy Cortisol-d4 involves the incorporation of deuterium atoms into the parent compound, 21-O-Acetyl 6α-Hydroxy Cortisol. This process typically includes the following steps:
Hydroxylation: Introduction of a hydroxyl group at the 6α position of cortisol.
Acetylation: Acetylation of the hydroxyl group at the 21 position.
Deuterium Labeling: Incorporation of deuterium atoms into the molecular structure to produce the labeled compound
Industrial Production Methods
Industrial production of 21-O-Acetyl 6α-Hydroxy Cortisol-d4 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the parent compound.
Deuterium Exchange: Efficient incorporation of deuterium atoms using deuterated reagents and solvents.
Purification: High-purity isolation of the final product through chromatography and recrystallization techniques
Analyse Chemischer Reaktionen
Types of Reactions
21-O-Acetyl 6α-Hydroxy Cortisol-d4 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 6α position can yield 6-keto derivatives, while reduction can regenerate the hydroxyl group .
Wissenschaftliche Forschungsanwendungen
21-O-Acetyl 6α-Hydroxy Cortisol-d4 is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of steroid metabolism.
Biology: Employed in studies of hormone regulation and receptor interactions.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to track drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and diagnostic tools
Wirkmechanismus
The mechanism of action of 21-O-Acetyl 6α-Hydroxy Cortisol-d4 involves its interaction with specific molecular targets, such as steroid receptors. The deuterium labeling allows for precise tracking of the compound within biological systems, providing insights into its metabolic pathways and interactions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
21-O-Acetyl-6β-Hydroxycortisol-d4: Ein weiteres deuteriummarkiertes Derivat mit einer Hydroxylgruppe an der 6β-Position.
21-O-Acetylcortisol-d4: Fehlt die Hydroxylgruppe an der 6-Position.
6α-Hydroxycortisol-d4: Fehlt die Acetylgruppe an der 21-Position
Einzigartigkeit
21-O-Acetyl-6α-Hydroxycortisol-d4 ist aufgrund seiner spezifischen Deuteriummarkierung und des Vorhandenseins sowohl von Acetyl- als auch von Hydroxylgruppen einzigartig. Diese Kombination ermöglicht detaillierte Studien seiner metabolischen und pharmakologischen Eigenschaften, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .
Eigenschaften
Molekularformel |
C23H32O7 |
|---|---|
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
[2-oxo-2-[(6S,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C23H32O7/c1-12(24)30-11-19(28)23(29)7-5-15-14-9-17(26)16-8-13(25)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h8,14-15,17-18,20,26-27,29H,4-7,9-11H2,1-3H3/t14-,15-,17-,18-,20+,21-,22-,23-/m0/s1/i10D2,18D,20D |
InChI-Schlüssel |
UXZCDTDGPVVXFM-QWWOVLJQSA-N |
Isomerische SMILES |
[2H][C@]12[C@@H](C[C@@H](C3=CC(=O)CC[C@@]31C)O)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)COC(=O)C)O |
Kanonische SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)O)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(hydroxymethyl)-6-[[(1S,9R,14R)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12431714.png)
![(2R)-2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12431720.png)
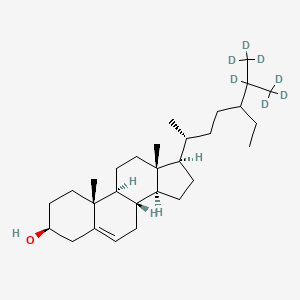


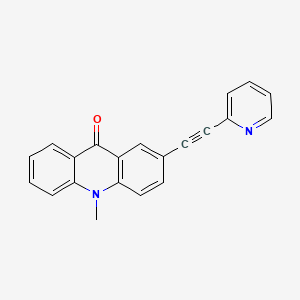

![2-[(Tert-butylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12431761.png)

